molecular formula C9H7FO B174851 3-(3-Fluorophenyl)prop-2-yn-1-ol CAS No. 197239-54-6

3-(3-Fluorophenyl)prop-2-yn-1-ol

Cat. No. B174851
M. Wt: 150.15 g/mol
InChI Key: AFRFIQXWHWFEAW-UHFFFAOYSA-N
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Patent
US08252797B2

Procedure details

A mixture of propargyl alcohol (0.200 g, 5.4 mmol), 3-fluoro iodobenzene (0.63 ml, 5.4 mmol), copper iodide (0.103 g, 0.54 mol), dichlorobis (triphenylphosphine) palladium (II) (0.190 g, 0.3 mmol), diethylamine (10 ml) was degassed for 10 min. and stirred for 20 hrs at 25-25° C. Excess of diethyl amine was distilled off under vacuum. The residue was diluted with water (10 ml) and extracted with ethyl acetate. The organic layer was washed with brine solution and dried over Na2SO4. The solvent was evaporated and the crude product was purified by column chromatography (10% Ethyl acetate in hexane) to obtain pure 3-(3-fluoro-phenyl)-prop-2-yn-1-ol (0.750 g, 93%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis (triphenylphosphine) palladium (II)
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.103 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].[F:5][C:6]1[CH:7]=[C:8](I)[CH:9]=[CH:10][CH:11]=1>[Cu](I)I.C(NCC)C>[F:5][C:6]1[CH:11]=[C:10]([C:3]#[C:2][CH2:1][OH:4])[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
0.63 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)I
Name
dichlorobis (triphenylphosphine) palladium (II)
Quantity
0.19 g
Type
reactant
Smiles
Name
Quantity
0.103 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)NCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 20 hrs at 25-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed for 10 min.
Duration
10 min
DISTILLATION
Type
DISTILLATION
Details
Excess of diethyl amine was distilled off under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (10% Ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.